

Assessing the Specificity of FIIN-1 using Kinome-wide Profiling: A Comparative Guide

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Compound of Interest

Compound Name: *FIIN-1*
Cat. No.: *B10783074*

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While highly potent against its intended target, off-target interactions can lead to unexpected biological effects and potential toxicities. This guide provides an objective comparison of the kinome-wide specificity of **FIIN-1**, a potent and irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, with other well-established FGFR inhibitors: ponatinib, dovitinib, and erdafitinib. By presenting available experimental data, this guide aims to offer a clear perspective on the selectivity of **FIIN-1**.

Experimental Methodologies

The primary method for assessing inhibitor specificity across the kinome is through large-scale screening assays. One of the most widely used platforms is the KINOMEScan™, a competitive binding assay.

KINOMEScan™ Competitive Binding Assay Protocol

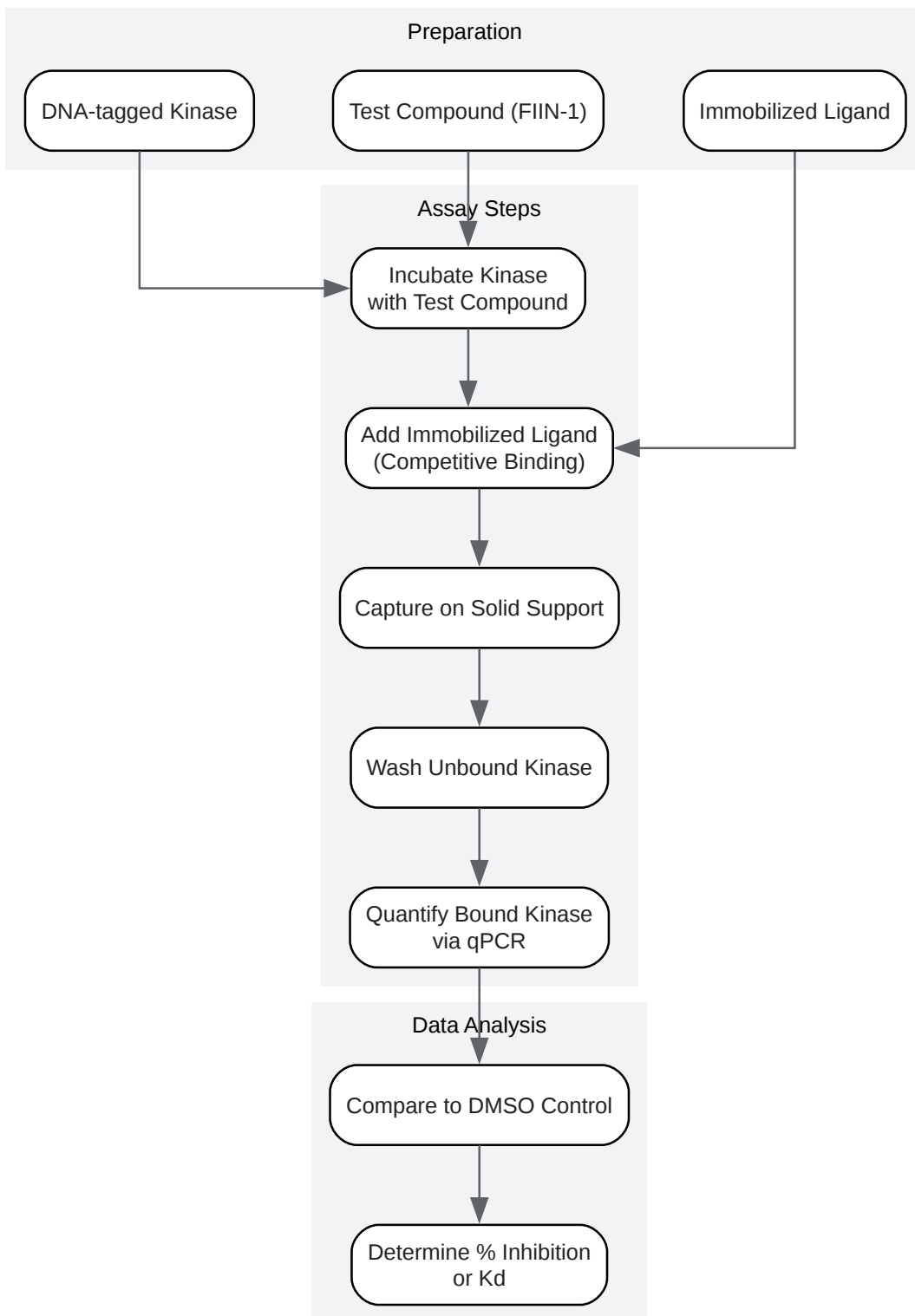
The KINOMEScan™ platform quantitatively measures the binding of a test compound to a panel of kinases. The fundamental principle is a competition between the test compound and a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase

captured on the solid support is measured, and a lower amount of captured kinase indicates a stronger interaction with the test compound.

The generalized workflow is as follows:

- **Preparation of Kinase Panel:** A large panel of human kinases, typically over 400, are expressed as DNA-tagged fusion proteins.
- **Compound Incubation:** The DNA-tagged kinases are incubated with the test compound (**FIIN-1** or comparators) at a known concentration.
- **Competitive Binding:** An immobilized, active-site directed ligand is added to the mixture. This ligand competes with the test compound for binding to the kinases.
- **Immobilization and Washing:** The mixture is passed over a solid support that captures the immobilized ligand and any kinases bound to it. Unbound components are washed away.
- **Quantification:** The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Analysis:** The amount of kinase recovered is compared to a DMSO control. A lower signal indicates displacement of the kinase by the test compound. Results are often reported as percent of control, where a lower percentage signifies stronger binding. Dissociation constants (K_d) can be determined by running the assay with a range of compound concentrations.

Figure 1. KINOMEScan Experimental Workflow



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Figure 1. KINOMEScan Experimental Workflow

Data Presentation

The following tables summarize the available quantitative data for **FIIN-1** and its comparators. It is important to note that comprehensive, publicly available kinome-wide screening data for **FIIN-1** is limited compared to the FDA-approved drugs ponatinib and erdafitinib.

Table 1: Kinase Specificity of **FIIN-1**

This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of **FIIN-1** for its primary FGFR targets and a selection of known off-targets.

Target	Kd (nM)	Biochemical IC50 (nM)
FGFR1	2.8	9.2
FGFR2	6.9	6.2
FGFR3	5.4	11.9
FGFR4	120	189
Flt1 (VEGFR1)	32	661
Flt4 (VEGFR3)	120	-
BLK	65	381
ERK5 (MAPK7)	160	-
KIT	420	-
MET	1000	-
PDGFRB	480	-
VEGFR2	210	-

Data compiled from MedchemExpress.[1]

Table 2: Comparative Kinase Specificity of FGFR Inhibitors

This table compares the specificity of **FIIN-1** with ponatinib, dovitinib, and erdafitinib. For ponatinib and erdafitinib, data from broader kinome profiling is available and key off-targets are listed. For dovitinib, a selection of potent targets is provided from biochemical assays.

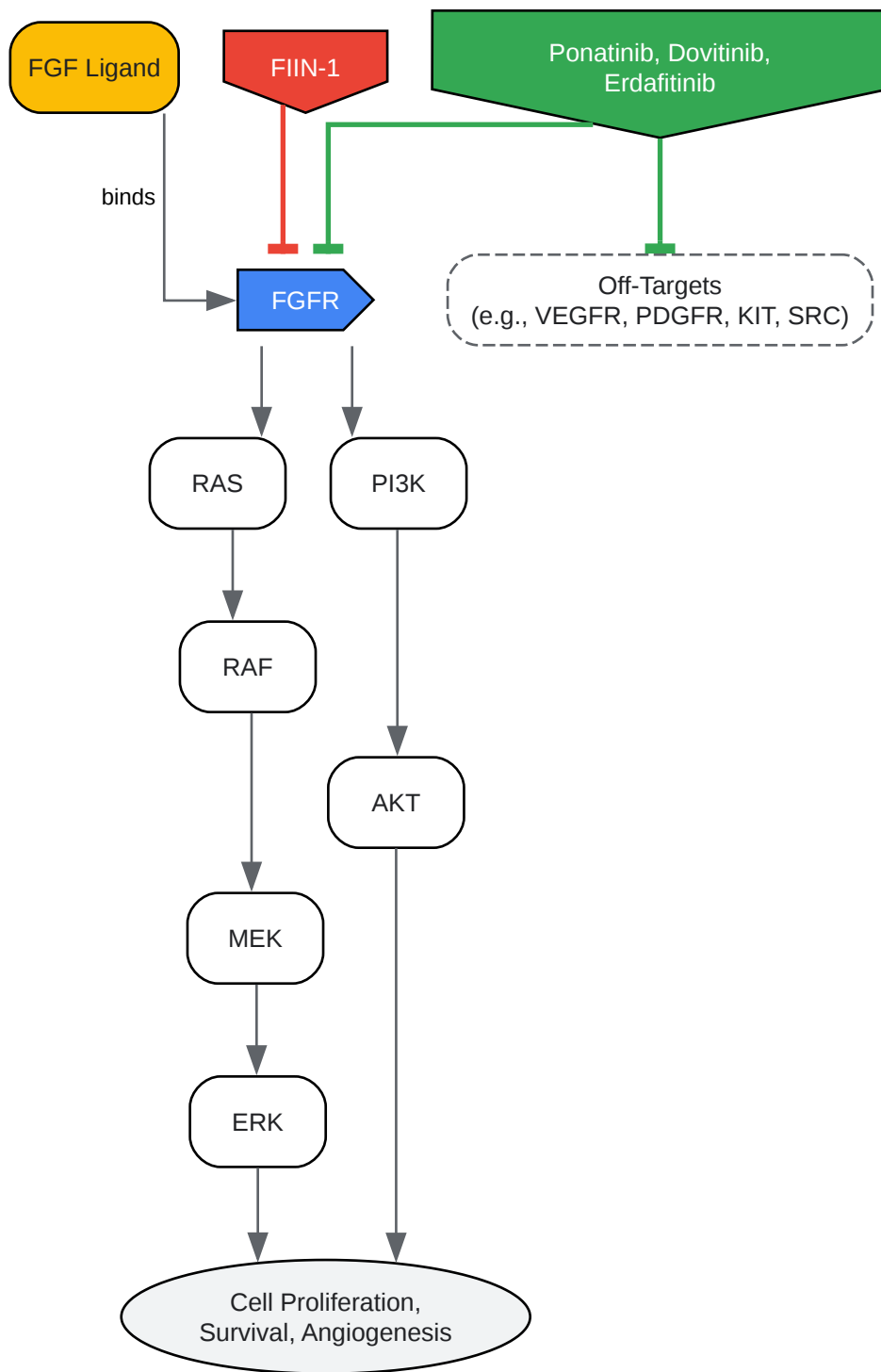
Inhibitor	Primary Target(s)	Assay Type / Panel Size	Key On-Target Potency	Notable Off-Targets (IC50 or Kd in nM)
FIIN-1	FGFR1/2/3	Biochemical Assays	FGFR1: 2.8 nM (Kd) FGFR2: 6.9 nM (Kd) FGFR3: 5.4 nM (Kd)	Flt1 (VEGFR1): 32 nM BLK: 65 nM Flt4 (VEGFR3): 120 nM ERK5: 160 nM VEGFR2: 210 nM
Ponatinib	BCR-ABL, FGFR, PDGFR, VEGFR, SRC family	Kinome Profiling (392 kinases)	FGFR1: 2.1 nM FGFR2: 1.5 nM FGFR3: 2.1 nM FGFR4: 5.4 nM	BCR-ABL (T315I): 2 nM VEGFR2: 1.5 nM PDGFR α : 1.1 nM SRC: 5.4 nM KIT: 8-20 nM FLT3: 0.3-2 nM
Dovitinib	FGFR, VEGFR, PDGFR, c-Kit, FLT3	Biochemical Assays	FGFR1: 8 nM FGFR3: 9 nM	VEGFR1: 10 nM VEGFR2: 13 nM VEGFR3: 8 nM FLT3: 1 nM c-Kit: 2 nM PDGFR β : 210 nM
Erdafitinib	FGFR1/2/3/4	Kinome Profiling (392 kinases)	FGFR1: 1.2 nM FGFR2: 2.5 nM FGFR3: 4.6 nM FGFR4: 5.0 nM	RET: 30 nM VEGFR2: 6.6 nM KIT: 80 nM PDGFR β : 130 nM CSF1R, FLT4

Data for Ponatinib and Erdafitinib are representative values from Carina Biosciences kinase profiling and other sources.[2][3][4][5][6] Data for Dovitinib is from biochemical IC50 assays.[5][6] **FIIN-1** data is from biochemical and binding assays.[1]

Signaling Pathway and Inhibitor Targets

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon binding of FGF, the receptors dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.

Figure 2. FGFR Signaling Pathway and Inhibitor Targets



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Figure 2. FGFR Signaling Pathway and Inhibitor Targets

Discussion and Comparison

FIIN-1: Based on the available data, **FIIN-1** is a highly potent inhibitor of FGFR1, 2, and 3, with Kd values in the low nanomolar range.[1] Its potency against FGFR4 is significantly lower. While described as selective, **FIIN-1** does exhibit activity against other kinases, notably VEGFR1 (Flt1) and BLK, with Kd values of 32 nM and 65 nM, respectively.[1] The lack of a comprehensive kinome-wide scan makes it difficult to fully assess its off-target profile against hundreds of other kinases. However, the existing data suggests a relatively clean profile within the kinases tested, with a clear preference for the FGFR family.

Ponatinib: Ponatinib is a well-known multi-kinase inhibitor. While it is a potent inhibitor of all four FGFRs, its activity extends to a wide range of other kinases, including BCR-ABL, VEGFRs, PDGFRs, and members of the SRC family.[2] This broad activity profile makes it a powerful therapeutic agent in certain contexts, such as in cancers with the T315I BCR-ABL mutation, but also contributes to a higher potential for off-target related side effects. In a direct comparison of specificity for the FGFR family, ponatinib is less selective than **FIIN-1**.

Dovitinib: Similar to ponatinib, dovitinib is a multi-targeted tyrosine kinase inhibitor with potent activity against FGFRs, VEGFRs, PDGFRs, c-Kit, and FLT3.[5][6] Its profile suggests a broad spectrum of activity rather than high selectivity for the FGFR family. This lack of selectivity can be advantageous for targeting multiple signaling pathways simultaneously but comes with an increased risk of off-target effects.

Erdafitinib: Erdafitinib is a pan-FGFR inhibitor that demonstrates high potency against all four FGFR family members.[4] While it is considered more selective than ponatinib and dovitinib, kinome profiling reveals off-target activity against other kinases such as RET and VEGFR2, albeit at higher concentrations than its primary targets.[3] Its overall profile indicates a higher degree of selectivity for the FGFR family compared to the broader spectrum inhibitors.

Comparative Assessment: When comparing the available data, **FIIN-1** appears to be a more selective FGFR inhibitor than the multi-kinase inhibitors ponatinib and dovitinib. Its off-target profile, though not fully elucidated by a comprehensive kinome scan, seems to be more constrained. Erdafitinib also presents a strong selectivity profile for the FGFR family. The key distinction for **FIIN-1** is its irreversible binding mechanism, which can lead to a more sustained target inhibition in cellular and in vivo models.

Conclusion

FIIN-1 is a potent and, based on available data, a relatively selective inhibitor of the FGFR family, with particular potency for FGFR1, 2, and 3. Its specificity appears to exceed that of broad-spectrum multi-kinase inhibitors like ponatinib and dovitinib. While it shares a high degree of selectivity with erdafitinib, its irreversible mode of action offers a different pharmacological profile.

For researchers requiring a highly selective and potent tool to probe FGFR signaling, **FIIN-1** is a strong candidate. However, the absence of a comprehensive, publicly available kinome-wide profile means that potential off-target effects beyond the currently tested kinases should be considered and investigated in cellular contexts. Future studies providing a head-to-head comparison of these inhibitors across a large kinase panel would be invaluable for a more definitive assessment of their relative specificities.

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